N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine
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Overview
Description
N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N’,N’-dimethylethane-1,2-diamine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N’,N’-dimethylethane-1,2-diamine involves multiple steps, each requiring specific reagents and conditionsThe final steps involve the attachment of the propoxy and dimethylethane-1,2-diamine moieties .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or other susceptible sites.
Reduction: Reduction reactions can target the quinazoline core or other reducible groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinazoline and isoindoline moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-
Properties
Molecular Formula |
C28H38N6O2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C28H38N6O2/c1-32(2)15-11-29-28-30-24-18-26(25(35-3)17-23(24)27(31-28)34-13-6-7-14-34)36-16-8-12-33-19-21-9-4-5-10-22(21)20-33/h4-5,9-10,17-18H,6-8,11-16,19-20H2,1-3H3,(H,29,30,31) |
InChI Key |
JJRRWLVKNLMRSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC2=CC(=C(C=C2C(=N1)N3CCCC3)OC)OCCCN4CC5=CC=CC=C5C4 |
Origin of Product |
United States |
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